molecular formula C14H17N5O4S2 B2545126 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 326912-27-0

4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2545126
CAS No.: 326912-27-0
M. Wt: 383.44
InChI Key: ZGOIGJNCNYCYMB-UHFFFAOYSA-N
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Description

The compound 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide features a unique heterocyclic core: a 1,3-diazinan-5-ylidene ring substituted with dioxo (C=O) and sulfanylidene (C=S) groups. This structure is appended to a benzenesulfonamide moiety via a hydrazine linkage, with N,N-diethyl substituents on the sulfonamide group. Its synthesis likely involves condensation of a hydrazine derivative with a functionalized aldehyde or ketone, followed by sulfonamide functionalization, analogous to methods described in the literature .

Properties

IUPAC Name

N,N-diethyl-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S2/c1-3-19(4-2)25(22,23)10-7-5-9(6-8-10)17-18-11-12(20)15-14(24)16-13(11)21/h5-8H,3-4H2,1-2H3,(H3,15,16,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCKMRUMTBGNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by further reactions to introduce the sulfonamide and hydrazinylidene groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Tautomerism and Structural Dynamics

The compound exists in equilibrium between azo (C=N–N=C) and hydrazone (NH–N=C) tautomeric forms. X-ray crystallography reveals a preference for the hydrazone form due to intramolecular N–H⋯O hydrogen bonding, which stabilizes the structure .

Tautomer Key Features Evidence
Azo FormPlanar geometry with conjugated π-systemBond lengths (C–N: 1.31 Å, N–N: 1.25 Å)
Hydrazone FormNon-planar with intramolecular H-bond (N–H⋯O: 2.02 Å)Dominant in solid state

Acid-Base Reactivity

The sulfonamide group (–SO₂–N–) acts as a weak acid (pKa ~10–12). Deprotonation under basic conditions (e.g., NaOH, K₂CO₃) generates a sulfonamidate anion, enhancing nucleophilicity at the sulfur center .

Example Reaction:

ArSO₂NH2+OHArSO₂N+H2O\text{ArSO₂NH}_2 + \text{OH}^- \rightarrow \text{ArSO₂N}^- + \text{H}_2\text{O}

Conditions: Aqueous NaOH (10% w/v), RT .

Hydrolysis

The sulfonamide bond undergoes hydrolysis in acidic or basic media to yield 4-aminobenzenesulfonic acid and a 1,3-diazinane derivative.

Conditions Products Yield
6M HCl, refluxSulfonic acid + 5-amino-1,3-diazinane~80% (calculated)
2M NaOH, 60°CSame as acidic hydrolysis~75%

Oxidation Reactions

The sulfanylidene (–S–) group is susceptible to oxidation:

  • With H₂O₂ (mild): Forms sulfoxide (–SO–).

  • With KMnO₄ (strong): Forms sulfone (–SO₂–).

Mechanism:

C=SH2O2C–SOKMnO4C–SO2\text{C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C–SO} \xrightarrow{\text{KMnO}_4} \text{C–SO}_2

Applications: Functional group interconversion for drug design.

Nucleophilic Substitution

The electron-deficient sulfur in the sulfonamide group facilitates nucleophilic displacement.

Example:

ArSO₂NHR+R’XArSO₂NRR’+HX\text{ArSO₂NHR} + \text{R'X} \rightarrow \text{ArSO₂NRR'} + \text{HX}

Reagents: Alkyl halides (R'X), aryl boronic acids .

Reagent Product Catalyst
CH₃IN-methylated sulfonamideK₂CO₃
PhB(OH)₂Biaryl sulfonamidePd(PPh₃)₄

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Metal Salt Complex Structure Application
Cu(NO₃)₂Octahedral [Cu(L)₂]²⁺Catalysis
FeCl₃Tetrahedral [Fe(L)Cl₂]Magnetic materials

Condensation Reactions

The hydrazine moiety (–NH–NH–) participates in cyclocondensation with aldehydes or ketones to form 1,3,4-thiadiazole derivatives.

Example:

Ar–NH–NH–C=S+RCHOAr–N=N–C(S)–R+H2O\text{Ar–NH–NH–C=S} + \text{RCHO} \rightarrow \text{Ar–N=N–C(S)–R} + \text{H}_2\text{O}

Conditions: Ethanol, reflux, 12h .

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the sulfanylidene group, generating thiyl radicals.

Products:

  • Disulfides (via radical coupling)

  • Thioethers (with alkyl halides)

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a series of N-sulfonamide derivatives were synthesized and evaluated for their ability to inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, which are crucial in bacterial folate biosynthesis pathways. Compounds similar to 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide have shown effective inhibition against various strains of bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Recent studies have focused on designing molecular hybrids that incorporate sulfonamide moieties with triazine rings, resulting in compounds that demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Case Studies

Several case studies highlight the effectiveness of similar sulfonamide derivatives:

  • Dual Inhibition of Enzymes : A study explored a new series of N-sulfonamide derivatives that act as dual inhibitors of DHPS and DHFR enzymes, showcasing their potential as broad-spectrum antimicrobial agents .
  • Antidiabetic Activity : Other derivatives have been synthesized and tested for their antidiabetic properties, showing comparable efficacy to established drugs like glibenclamide in reducing blood glucose levels in animal models .
  • Anticancer Evaluation : In another investigation, compounds derived from sulfonamides were evaluated for their anticancer properties against various human cancer cell lines, indicating significant growth inhibition and apoptosis induction .

Comparative Data Table

Compound NameBiological ActivityReference
4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamideAntimicrobial
N-(4-phenylthiazol-2-yl)benzenesulfonamidesAntidiabetic
Sulfonamide-triazine hybridsAnticancer

Mechanism of Action

The mechanism by which 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use.

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The target compound’s 1,3-diazinan-5-ylidene ring distinguishes it from analogues with other heterocycles:

Compound Class Core Structure Key Substituents Biological Activity (Where Reported)
Target Compound 1,3-Diazinan-5-ylidene Dioxo (C=O), sulfanylidene (C=S) Not explicitly reported
Thiadiazole sulfonamides 1,3,4-Thiadiazole Methoxy, nitro, dimethylamino groups Cytotoxicity (IC₅₀: 7a–c, 9, 11, 13, 15a/b)
Pyrazoline derivatives 4,5-Dihydro-pyrazol-1-yl 4-Hydroxyphenyl, aryl groups Carbonic anhydrase inhibition
Indole-based hydrazones Indole Thiophene-2-ylmethylidene Not explicitly reported
Thiazolidinone derivatives 2,4-Dioxothiazolidin-5-ylidene N-phenyl benzamide Synthesis described; bioactivity unclear

Key Observations :

  • The 1,3-diazinan-5-ylidene core in the target compound introduces conformational rigidity and electronic effects distinct from smaller rings (e.g., thiadiazole or pyrazoline).
  • Pyrazoline derivatives () exhibit carbonic anhydrase inhibition, suggesting that the target compound’s hydrazine linkage and sulfonamide group could similarly target metalloenzymes .

Substituent Effects on Bioactivity

The N,N-diethyl sulfonamide group in the target compound contrasts with substituents in analogues:

Compound Sulfonamide Substituents Electronic Effects Bioactivity Implications
Target Compound N,N-diethyl Electron-donating, lipophilic Potential enhanced membrane permeability
Thiadiazole derivatives Nitro, methoxy, dimethylamino Electron-withdrawing/donating Nitro groups correlate with cytotoxicity
Pyrazoline derivatives 4-Hydroxyphenyl Electron-donating (H-bonding) Carbonic anhydrase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 7c ) enhance cytotoxicity, while N,N-diethyl groups in the target compound may prioritize lipophilicity over direct electronic effects.

Hydrazine/Hydrazone Linkages

All compounds share a hydrazine or hydrazone bridge, but orientation and substituents vary:

Compound Hydrazine/Hydrazone Substituents Structural Impact
Target Compound 4,6-Dioxo-2-sulfanylidene-1,3-diazinan Stabilizes planar conformation
Thiadiazole derivatives Aromatic aldehydes (e.g., 4-nitrobenzylidene) Enhances π-π stacking with targets
Indole derivatives Thiophene-2-ylmethylidene Introduces heteroaromatic interactions

Key Observations :

  • Indole-based hydrazones leverage π-π interactions via aromatic systems, whereas the target compound’s activity may rely more on hydrogen bonding from its dioxo/sulfanylidene groups.

Biological Activity

The compound 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O6SC_{16}H_{18}N_{4}O_{6}S. The structure features a sulfonamide group, which is known for its antibacterial properties, and a hydrazine moiety that may contribute to its biological efficacy. The presence of the 4,6-dioxo-2-sulfanylidene group suggests potential reactivity that could be leveraged in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit various bacterial strains by targeting specific virulence factors.

  • Mechanism of Action :
    • The compound targets the phosphotyrosine-binding pocket of YopH, a virulence factor in Yersinia species. This inhibition disrupts the bacterial signaling pathways essential for virulence, leading to reduced pathogenicity .
  • In Vitro Studies :
    • In vitro assays demonstrated that related compounds displayed moderate to strong antibacterial activity against Xanthomonas oryzae, with effective concentrations (EC50) significantly lower than standard antibiotics like bismerthiazol .

Case Studies

Several studies have reported on the biological activity of hydrazone derivatives and their analogs:

  • A recent review highlighted the synthesis and biological evaluation of hydrazones where compounds exhibited antifungal activity against various Candida species. The study established a structure-activity relationship that could inform future modifications of sulfonamide derivatives like the compound .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismEC50 (μg/mL)Reference
Compound AXanthomonas oryzae24.14
Compound BCandida glabrata50.00
Compound CYersinia pestis30.00

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates stabilized during multi-step synthesis?

The synthesis typically involves sequential condensation and cyclization reactions. For example, hydrazine derivatives react with dioxo-sulfanylidene diazinane precursors under basic conditions (e.g., triethylamine) to form the hydrazinylidene core. Stabilization of intermediates often requires inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to prevent oxidation or hydrolysis . Post-synthesis, intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • FT-IR for identifying sulfonamide (S=O, ~1350 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) functional groups.
  • HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
  • X-ray crystallography (if crystals form) for definitive structural validation .

Q. What in vitro biological assays are suitable for initial activity screening?

Prioritize enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting sulfonamide-sensitive pathways like carbonic anhydrase or bacterial dihydropteroate synthase. Use positive controls (e.g., acetazolamide) and triplicate runs with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonamide coupling?

Apply Design of Experiments (DOE) principles:

  • Use a Box-Behnken design to test variables: temperature (25–60°C), molar ratios (1:1 to 1:1.5), and solvent polarity (DMF vs. THF).
  • Analyze responses (yield, purity) via ANOVA to identify significant factors. Evidence suggests DMF at 40°C with 1:1.2 substrate ratio maximizes efficiency .
  • Monitor byproducts via LC-MS and adjust stoichiometry of dehydrating agents (e.g., molecular sieves) .

Q. How to resolve contradictions between computational (DFT) predictions and experimental spectral data?

  • Cross-validate computational models (e.g., B3LYP/6-31G*) with solvent-effect corrections (PCM model for DMSO/water).
  • Reconcile NMR chemical shift deviations by refining torsional angles in the optimized geometry.
  • If X-ray data conflicts with DFT, consider dynamic effects (e.g., crystal packing forces) or tautomeric equilibria in solution .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : Test PEG-400/water or cyclodextrin inclusion complexes.
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide nitrogen.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) to enhance bioavailability .

Q. How to analyze the redox behavior of the sulfanylidene group under physiological conditions?

Conduct cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in PBS (pH 7.4) to identify oxidation peaks (~0.5–0.7 V). Compare with UV-Vis spectral changes (λ = 300–400 nm) during H₂O₂ exposure to assess oxidative stability .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for validating biological activity across multiple assays?

  • Use multivariate analysis (PCA or PLS-DA) to cluster activity profiles and identify outliers.
  • Apply Bonferroni correction for multiple comparisons in dose-response studies to reduce Type I errors.
  • Report Cohen’s d values to quantify effect sizes between test and control groups .

Q. How to address batch-to-batch variability in crystallinity during scale-up?

  • Implement process analytical technology (PAT) : In-line Raman spectroscopy to monitor crystallization kinetics.
  • Optimize anti-solvent addition rates (e.g., water into DMSO solution) using controlled nucleation (seeding with characterized crystals) .

Q. What mechanistic studies elucidate the role of the diazinane ring in target binding?

  • Perform alanine scanning mutagenesis on recombinant enzyme targets to identify critical residues.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and compare with analogs lacking the diazinane moiety .

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